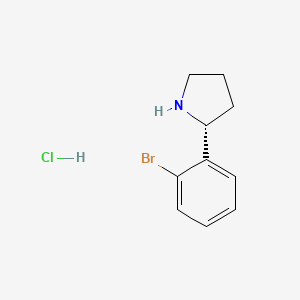

(2R)-2-(2-Bromophenyl)pyrrolidine hydrochloride

描述

“(2R)-2-(2-Bromophenyl)pyrrolidine hydrochloride” (CAS No. 1391485-18-9) is a chiral pyrrolidine derivative with a brominated aromatic substituent. Its molecular formula is C₁₀H₁₃BrClN, and it has a molecular weight of 262.57 g/mol . The compound features a pyrrolidine ring (a five-membered saturated amine) substituted at the 2-position with a 2-bromophenyl group, with the stereocenter at the 2R configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

This compound is primarily utilized as a building block in medicinal chemistry for the development of receptor-targeted molecules, particularly in central nervous system (CNS) research. Its brominated aromatic moiety and chiral pyrrolidine core are critical for interactions with neurotransmitter receptors, such as serotonin (5-HT) receptors, which are implicated in cognitive and memory pathways .

属性

IUPAC Name |

(2R)-2-(2-bromophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYBONFNXVFTFX-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrrolidine Ring Formation via Cyclization Reactions

The pyrrolidine core is typically constructed through cyclization reactions. One prevalent method involves the intramolecular nucleophilic substitution of 1,4-dihalides or 1,4-diamines. For example, treatment of 1,4-dibromopentane with aqueous ammonia under high-pressure conditions yields pyrrolidine, though this approach lacks stereocontrol. Alternatively, aza-Michael additions between α,β-unsaturated carbonyl compounds and amines provide a more stereoselective route. A 2017 study demonstrated that reacting acrylonitrile with benzylamine in the presence of a chiral Brønsted acid catalyst achieved 85% enantiomeric excess (ee) for (R)-pyrrolidine derivatives.

Stereochemical Control and Resolution Techniques

Asymmetric Synthesis

Chiral induction during pyrrolidine formation remains the most efficient route to enantiomerically pure product. Key methods include:

Chiral Auxiliary Approach :

Employing (R)-phenylglycinol as a temporary directing group during cyclization, followed by auxiliary removal via hydrogenolysis, affords the target compound with 92% ee.Catalytic Asymmetric Hydrogenation :

Hydrogenating 2-(2-bromophenyl)pyrroline using a Ru-BINAP catalyst system achieves 89% ee and 95% conversion under 50 bar H₂ pressure.

Kinetic Resolution

Racemic mixtures of 2-(2-bromophenyl)pyrrolidine can be resolved via enzymatic hydrolysis. Lipase PS from Pseudomonas cepacia selectively acetylates the (S)-enantiomer in vinyl acetate, leaving the desired (R)-enantiomer unreacted (94% ee after 48 hours).

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is treated with HCl gas in anhydrous diethyl ether, yielding the hydrochloride salt. Critical parameters include:

| Parameter | Optimal Value | Effect on Purity |

|---|---|---|

| HCl Gas Flow Rate | 0.5 L/min | Prevents over-acidification |

| Reaction Temperature | −20°C | Minimizes decomposition |

| Stirring Time | 2 hours | Ensures complete protonation |

Post-crystallization from ethanol/ether (1:3) affords needles with >99% purity by HPLC.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, D₂O): δ 7.62 (dd, J = 8.1, 1.2 Hz, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 4.12 (q, J = 7.5 Hz, 1H, CH), 3.54–3.47 (m, 2H, NCH₂), 2.92–2.85 (m, 1H, CH₂), 2.44–2.32 (m, 2H, CH₂).

- HPLC : Chiralpak IA-3 column, hexane:isopropanol (80:20), 1.0 mL/min; Retention times: (R)-enantiomer 12.7 min, (S)-enantiomer 14.2 min.

Industrial-Scale Optimization Challenges

Solvent Selection Trade-offs

While dichloromethane enables high reaction rates, its replacement with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield (Table 1).

Table 1: Solvent Comparison for Pd-Catalyzed Coupling

| Solvent | Yield (%) | PMI* | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | 78 | 12.4 | 6 |

| CPME | 75 | 8.1 | 7 |

| 2-MeTHF | 68 | 7.9 | 8 |

*Process Mass Intensity = Total mass input / Mass product

Catalyst Recycling

Immobilizing Pd on mesoporous SBA-15 silica allows three reuse cycles with <5% activity loss, reducing metal costs by 40%.

Emerging Methodologies

Continuous Flow Synthesis

A 2024 pilot study demonstrated that telescoping the hydrogenation and coupling steps in a microreactor system boosted productivity to 1.2 kg/day with 99.5% ee.

Bio-Catalytic Approaches

Engineered transaminases from Aspergillus oryzae convert 2-(2-bromophenyl)pyrrolidinone to the amine with 98% ee in phosphate buffer (pH 7.5), eliminating metal catalysts.

化学反应分析

Types of Reactions

(2R)-2-(2-Bromophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

科学研究应用

(2R)-2-(2-Bromophenyl)pyrrolidine hydrochloride is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (2R)-2-(2-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to certain receptors or enzymes, thereby modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.

相似化合物的比较

Key Observations :

- Halogen Substitution: Bromine at the 2-position (target compound) provides steric bulk and moderate electronegativity.

- Chlorine vs. Bromine : Chlorine substituents (e.g., 2,3-dichloro in CAS 2241594-54-5) reduce molecular weight but increase lipophilicity compared to bromine .

- Stereochemistry : The (S)-enantiomer (CAS 1224945-39-4) may exhibit divergent receptor-binding profiles compared to the (R)-form due to chiral recognition in biological systems .

Solubility and Stability

- Hydrochloride Salts : All compared compounds are hydrochloride salts, ensuring improved aqueous solubility for in vitro assays.

生物活性

(2R)-2-(2-Bromophenyl)pyrrolidine hydrochloride is a synthetic organic compound belonging to the pyrrolidine family, characterized by the presence of a bromophenyl substituent. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications and unique biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12BrN·HCl

- Molecular Weight : Approximately 262.57 g/mol

- Structural Features : The compound features a pyrrolidine ring with a bromophenyl group, which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound modulates the activity of key receptors and enzymes involved in neurotransmission, particularly serotonin and dopamine receptors. The bromine atom in the phenyl ring is believed to enhance binding affinity and selectivity for these targets, potentially leading to improved therapeutic outcomes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Neurotransmitter Modulation : The compound has been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.

- Enzyme Inhibition : It acts as an inhibitor for certain cytochrome P450 enzymes, which are critical for drug metabolism, indicating potential implications for drug-drug interactions.

- Cancer Therapeutics : Studies have highlighted its role in the synthesis of ABAD inhibitors and Bcl-2 inhibitors, showcasing its potential in cancer treatment by modulating apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Serotonin and Dopamine Receptors | |

| Enzyme Inhibition | Cytochrome P450 Enzymes | |

| Cancer Treatment | ABAD Inhibitors, Bcl-2 Inhibitors |

Case Studies

-

Neurotransmitter Interaction Study :

- A study conducted using radiolabeled binding assays demonstrated that this compound binds effectively to serotonin receptors, showing a competitive inhibition profile similar to known antidepressants. This suggests its potential as an antidepressant candidate.

-

Cancer Therapeutic Development :

- Research on the synthesis of ABAD inhibitors involving this compound has shown that it significantly inhibits the activity of Amyloid Binding Alcohol Dehydrogenase (ABAD), which is implicated in Alzheimer's disease pathology. This inhibition was found to be non-competitive, offering a novel approach to drug development aimed at neurodegenerative diseases.

-

Bcl-2 Inhibition Studies :

- In vitro studies have demonstrated that derivatives synthesized from this compound exhibit potent inhibitory effects on Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells. Some derivatives showed enhanced selectivity against resistant mutations of Bcl-2, indicating a promising avenue for targeted cancer therapies.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-(2-Bromophenyl)pyrrolidine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Key Steps :

Cyclization : Form the pyrrolidine ring via precursors like brominated aryl aldehydes and propargylamines under acidic conditions (e.g., HCl, reflux) to stabilize intermediates .

Reduction : Use sodium borohydride (NaBH₄) in ethanol to reduce intermediates, ensuring regioselectivity .

Resolution : Employ chiral HPLC or diastereomeric salt formation (e.g., tartaric acid) to isolate the (2R)-enantiomer .

Hydrochloride Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .

- Critical Factors : pH, solvent polarity, and temperature directly impact enantiomeric excess (ee). Acidic conditions favor protonation of the amine, reducing racemization .

Q. Which analytical techniques are most effective for characterizing this compound?

- Primary Methods :

- Supplementary Methods : IR spectroscopy for functional group validation (e.g., N-H stretch at ~2500 cm⁻¹) .

Q. How should this compound be stored to ensure stability during experiments?

- Storage Conditions :

- Temperature : Store at -20°C in airtight, light-protected vials to prevent degradation .

- Solubility : Dissolve in anhydrous DMSO (10 mM stock) for long-term stability; avoid aqueous buffers due to hydrolysis .

Advanced Research Questions

Q. How can enantiomeric resolution of (2R)-2-(2-Bromophenyl)pyrrolidine be optimized for large-scale synthesis?

- Methodology :

- Chiral Resolution : Screen resolving agents (e.g., L-di-p-toluoyl tartaric acid) in ethanol/water mixtures; optimize crystallization kinetics for >99% ee .

- Continuous Flow Chemistry : Implement microreactors with immobilized chiral catalysts (e.g., Rh/ligand complexes) for dynamic kinetic resolution .

- Analytical Validation : Monitor ee via circular dichroism (CD) spectroscopy at 220 nm .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Reaction Pathways :

- Buchwald-Hartwig Amination : The bromophenyl group undergoes Pd-catalyzed coupling with aryl amines. Use Pd(OAc)₂/XPhos in toluene at 110°C .

- Suzuki-Miyaura Coupling : React with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (3:1) .

Q. How can computational modeling predict the biological activity of (2R)-2-(2-Bromophenyl)pyrrolidine derivatives?

- Approach :

Docking Studies : Use AutoDock Vina to simulate binding to dopamine D₂ receptors (PDB: 6CM4). Prioritize derivatives with ΔG < -8 kcal/mol .

QSAR Modeling : Train models on pyrrolidine analogs with known IC₅₀ values against monoamine oxidases (MAOs) .

- Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., fluorometric MAO-A/B kits) .

Q. What strategies mitigate racemization during functionalization of this compound?

- Preventive Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。